molecular formula C16H17N B1608902 2-(2-Phenylphenyl)pyrrolidine CAS No. 383127-33-1

2-(2-Phenylphenyl)pyrrolidine

Cat. No.: B1608902
CAS No.: 383127-33-1
M. Wt: 223.31 g/mol
InChI Key: MJXDNEKYERUFPF-UHFFFAOYSA-N
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Description

2-(2-Phenylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a biphenyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The biphenyl group, consisting of two connected benzene rings, adds to the compound’s structural complexity and potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the biphenyl group. One common method is the cyclization of appropriate precursors under catalytic conditions. For instance, the reaction of a biphenyl-substituted amine with a suitable carbonyl compound can yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Phenylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of biological processes such as signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-phenylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h1-5,7-10,16-17H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXDNEKYERUFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394946
Record name 2-(2-phenylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-33-1
Record name 2-(2-phenylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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